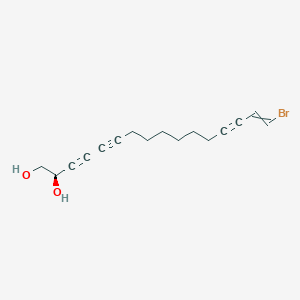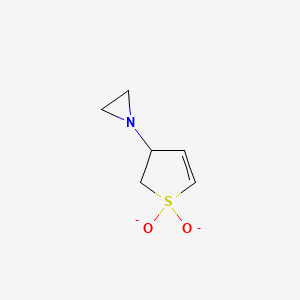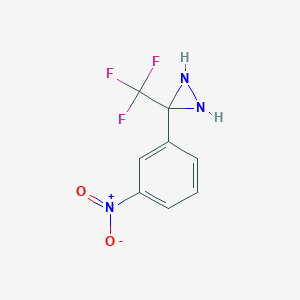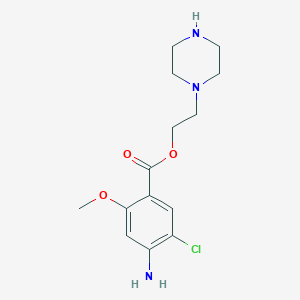![molecular formula C11H18OSi B12577064 (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one CAS No. 185309-12-0](/img/structure/B12577064.png)
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one is an organic compound characterized by its unique cyclopentane ring structure with a methyl group and a trimethylsilyl-ethynyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is introduced through a silylation reaction using trimethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group may play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways and targets are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-ol: Similar structure with a hydroxyl group instead of a ketone.
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentane: Similar structure without the ketone group.
Uniqueness
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
185309-12-0 |
|---|---|
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
(2S,3R)-2-methyl-3-(2-trimethylsilylethynyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18OSi/c1-9-10(5-6-11(9)12)7-8-13(2,3)4/h9-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
RGFPNTJBKVBOIE-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CCC1=O)C#C[Si](C)(C)C |
Kanonische SMILES |
CC1C(CCC1=O)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)

![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)

![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
